molecular formula C13H18O B151712 (4-Phenylcyclohexyl)methanol CAS No. 83811-73-8

(4-Phenylcyclohexyl)methanol

Cat. No.: B151712
CAS No.: 83811-73-8
M. Wt: 190.28 g/mol
InChI Key: SRPDEHMURXAMGW-UHFFFAOYSA-N
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Description

(4-Phenylcyclohexyl)methanol is an organic compound with the molecular formula C13H18O It is characterized by a cyclohexane ring substituted with a phenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Phenylcyclohexyl)methanol can be synthesized through several methods. One common approach involves the reduction of (4-Phenylcyclohexyl)formaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of (4-Phenylcyclohexyl)formaldehyde. This process is carried out in the presence of a metal catalyst such as palladium on carbon under high pressure and temperature conditions to achieve high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form (4-Phenylcyclohexyl)formaldehyde or (4-Phenylcyclohexyl)carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to (4-Phenylcyclohexyl)methane using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride for conversion to chlorides, followed by reaction with nucleophiles.

Major Products:

    Oxidation: (4-Phenylcyclohexyl)formaldehyde, (4-Phenylcyclohexyl)carboxylic acid.

    Reduction: (4-Phenylcyclohexyl)methane.

    Substitution: (4-Phenylcyclohexyl)chloride, (4-Phenylcyclohexyl)amine.

Scientific Research Applications

(4-Phenylcyclohexyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of receptor binding and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Phenylcyclohexyl)methanol involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or as an inhibitor of specific enzymes. The hydroxyl group in the molecule allows it to form hydrogen bonds with target proteins, influencing their activity and function. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    Cyclohexylmethanol: Similar structure but lacks the phenyl group.

    Phenylmethanol: Contains a phenyl group but lacks the cyclohexane ring.

    (4-Phenylcyclohexyl)formaldehyde: An oxidized form of (4-Phenylcyclohexyl)methanol.

Uniqueness: this compound is unique due to the presence of both a phenyl group and a cyclohexane ring, which confer distinct chemical and physical properties

Properties

IUPAC Name

(4-phenylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPDEHMURXAMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dried tetrahydrofuran (THF) (420 ml) was added to aluminum-lithium hydride (11.1 g, 0.293 mol) and the mixture was vigorously agitated. To the mixture was dropwise added a solution of methyl trans-4-phenylcyclohexanecarboxylate (II) (64.0 g, 0.293 mol) dissolved in THF (70 ml) while the reaction temperature was kept at 20° C. or lower. After completion of the dropwise addition, the mixture was warmed up to 55° C., reacted for 2 hours and cooled. Ethyl acetate (12 ml) and water (100 ml) were then added, followed by adding 18% sulfuric acid (350 ml) to give two separated layers: tetrahydrofuran layer and water layer. n-Heptane (200 ml) was added and the mixture was transferred into a separating funnel, followed by washing it with water (500 ml), washing with a 2% sodium carbonate aqueous solution (500 ml) and further washing with water till the aqueous layer becomes neutral. Heptane and THF were distilled off and the solid remaining in the distilation kessel was recrystallized from heptane (20 ml), and separated by filtration, followed by drying crystals to obtain 4-phenyl-cyclohexylmethylalcohol (III) (51.4 g) having a melting point of 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
11.1 g
Type
reactant
Reaction Step Six
Quantity
420 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A suspension of LiAlH4 (0.56 g, 14.8 mmol, 2.0 equiv) was prepared under argon in 50 mL of anhydrous THF (50 mL) kept at 0° C. A solution of 4-phenyl-cyclohexanecarboxylic acid (1.5 g, 7.34 mmol, 1.0 equiv) in 50 mL of THF was added dropwise over a 20 min period. The reaction mixture was stirred at ambient temperature for 1.5 h and then cooled to 0° C. The excess hydride reagent was carefully quenched under argon by dropwise addition of 1 N HCl. After quenching, the reaction mixture was extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to give the title product as a colorless oil (1.9 g crude) which was used without further purification.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dry tetrahydrofuran (THF)(420 ml) was added to lithium aluminum hydride (11.1 g, 0.293 mol), and while the mixture was vigorously agitated, there was dropwise added a soltuion obtained by dissolving trans-4-phenylcyclohexanecarboxylic acid methyl ester (II) (64.0 g, 0.293 mol) in THF (70 ml), at a reaction temperature kept at 20° C. or lower. After completion of the addition, the reaction mixture was warmed up to 55° C., followed by reacting it for 2 hours and cooling. Ethyl acetate (12 ml) and water (100 ml) were then added, followed by adding a 1N aqueous solution of sulfuric acid (350 ml) to dissolve inorganic matter, separating the resulting organic layer and aqueous layer from one another, adding n-heptane (200 ml) to extract the organic layer, washing the extract solution with water 500 ml), then washing with a 2% aqueous solution of Na2CO3, further washing with water until the aqueous layer became neutral, distilling off n-heptane and THF, recrystallizing the resulting solid as residue from n-heptane (20 ml), filtering off crystals and drying to obtain 4-phenylcyclohexylmethanol (III) (51.4 g). M.P. 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Dry tetrahydrofuran (THF) (420 ml) was added to lithiumaluminum hydride (11.1 g, 0.293 mol) and the mixture was vigorously agitated, followed by dropwise adding to the mixture, a solution obtained by dissolving trans-4-phenylcyclohexanecarboxylic acid methyl ester (II) (64.0 g, 0.293 mol) in THF (70 ml), while keeping the reaction temperature at 20° C. or lower. After completion of the dropwise addition, the reaction mixture was warmed up to 55° C., reacted for 2 hours and cooled, followed by adding ethyl acetate (12 ml) and water (100 ml), and then adding 18% sulfuric acid (350 ml) to form two separated layers of a tetrahydrofuran layer and an aqueous layer. n-Heptane (200 ml) was added to the former layer and the mixture was transferred into a separating funnel, followed by washing with water (500 ml), washing with 2% aqueous solution of sodium carbonate (500 ml), further washing with water till the aqueous layer became neutral, distilling off n-heptane and THF, recrystallizing solid as still residue from n-heptane (20 ml), filtering off the resulting crystals and drying to obtain 4-phenylcyclohexylmethanol (III) (51.4 g). M.P. 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
11.1 g
Type
reactant
Reaction Step Five
Quantity
420 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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